molecular formula C8H15NO B2838452 1-Ethyl-piperidine-4-carbaldehyde CAS No. 1039415-48-9

1-Ethyl-piperidine-4-carbaldehyde

Cat. No.: B2838452
CAS No.: 1039415-48-9
M. Wt: 141.214
InChI Key: CJWYRHTUDJMLSU-UHFFFAOYSA-N
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Description

1-Ethyl-piperidine-4-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethyl group at the first position and the formyl group at the fourth position makes this compound a unique and valuable compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-piperidine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group at the fourth position. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide for the alkylation step, and an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also employ advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-piperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for substitution reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents).

Major Products Formed:

    Oxidation: 1-Ethyl-piperidine-4-carboxylic acid.

    Reduction: 1-Ethyl-piperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-piperidine-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, influencing cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-Ethyl-piperidine-4-carbaldehyde can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound without any substituents.

    1-Methyl-piperidine-4-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    1-Ethyl-piperidine-4-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both the ethyl group and the aldehyde group, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-ethylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-9-5-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWYRHTUDJMLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039415-48-9
Record name 1-ethylpiperidine-4-carbaldehyde
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